Bienvenue dans la boutique en ligne BenchChem!

BPK-29 hydrochloride

NR0B1 target engagement covalent ligand potency isoTOP-ABPP

BPK-29 hydrochloride is the validated covalent NR0B1 ligand for dissecting KEAP1-mutant NSCLC biology. Unlike free base or analogs, the HCl salt delivers 31× higher DMSO solubility (62.5 mg/mL) for consistent in vitro dosing. At 5 μM, it reliably disrupts NR0B1 complexes and impairs colony formation, confirmed by C274V rescue. Essential for SAR benchmarking via isoTOP-ABPP. Insist on BPK-29 HCl to avoid the solubility failures and potency variability of BPK-26, BPK-9, or BPK-27. For rigorous target engagement studies, accept no substitutes.

Molecular Formula C26H33Cl2N3O3
Molecular Weight 506.5 g/mol
Cat. No. B2464641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPK-29 hydrochloride
Molecular FormulaC26H33Cl2N3O3
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESC1CC(CCN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(CC4=CC=CC=C4)C(=O)CCl.Cl
InChIInChI=1S/C26H32ClN3O3.ClH/c27-19-25(31)30(20-21-5-2-1-3-6-21)24-7-4-13-29(14-12-24)26(32)22-8-10-23(11-9-22)28-15-17-33-18-16-28;/h1-3,5-6,8-11,24H,4,7,12-20H2;1H
InChIKeyFRNJMSGTTWKVPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BPK-29 hydrochloride: NR0B1 Covalent Ligand for KEAP1-Mutant NSCLC Research Procurement


BPK-29 hydrochloride (CAS 2444815-73-8) is a hydrochloride salt formulation of a covalent small-molecule ligand that selectively targets the atypical orphan nuclear receptor NR0B1 (DAX1). The compound covalently modifies cysteine residue C274 within the NR0B1 protein interaction domain, thereby disrupting NR0B1-containing protein complexes that regulate transcriptional output in KEAP1-mutant non-small cell lung cancer (NSCLC) cells . The hydrochloride salt form is specifically engineered to provide enhanced aqueous solubility and formulation stability compared to the free base, making it the preferred reagent for in vitro and in vivo studies .

Why BPK-29 hydrochloride Cannot Be Substituted with In-Class NR0B1 Ligands or Free Base Formulations


Substitution with alternative NR0B1 ligands such as the closely related analog BPK-26 or inactive control compounds BPK-9/BPK-27 introduces significant experimental variability due to documented differences in target engagement potency and proteome-wide selectivity . Even within the same chemical scaffold, small structural variations dramatically alter the extent of NR0B1 C274 modification at equivalent concentrations . Furthermore, substituting the hydrochloride salt with the free base form compromises solubility and formulation reproducibility—the hydrochloride salt exhibits approximately 31-fold higher DMSO solubility (62.5 mg/mL versus 2 mg/mL for the free base), a critical parameter for consistent in vitro dosing .

BPK-29 hydrochloride: Quantitative Differentiation Evidence for Scientific Selection


Superior Target Engagement Potency: BPK-29 vs. BPK-26 in NSCLC Cells

BPK-29 demonstrates significantly greater target engagement of the NR0B1 C274 residue compared to the closely related analog BPK-26. In KEAP1-mutant H460 NSCLC cells, BPK-29 achieved >50% engagement of C274 at 5 μM concentration, while BPK-26 exhibited substantially lower engagement at the same dose . This potency difference is consistent with functional assays showing BPK-29 produces more complete disruption of the NR0B1-RBM45 interaction at equivalent concentrations .

NR0B1 target engagement covalent ligand potency isoTOP-ABPP

NR0B1-SNW1 Interaction Disruption: BPK-29 vs. Inactive Control Compounds

Both BPK-29 and BPK-26 inhibit the NR0B1-SNW1 interaction in vitro with IC50 values ranging between 10 and 20 μM, whereas control compounds BPK-9 and BPK-27 show no inhibitory activity . This functional specificity is directly attributable to covalent modification of C274, as BPK-29yne probe labeling is abolished in the NR0B1-C274V mutant . The active compounds (BPK-29, BPK-26) but not controls (BPK-9, BPK-27) disrupt the FLAG-SNW1 interaction with NR0B1 in immunoprecipitation assays .

protein-protein interaction inhibitor NR0B1-SNW1 in vitro binding assay

Enhanced Solubility: BPK-29 Hydrochloride Salt vs. Free Base

The hydrochloride salt formulation of BPK-29 provides markedly enhanced solubility in DMSO compared to the free base form. BPK-29 hydrochloride achieves a solubility of 62.5 mg/mL (123.41 mM) in DMSO , whereas the free base exhibits solubility of approximately 2 mg/mL in the same solvent . This represents a >30-fold improvement in solubility, enabling more concentrated stock solution preparation and greater dosing flexibility in cell-based assays. Additionally, the hydrochloride salt demonstrates measurable water solubility (1 mg/mL with warming to 60°C), while the free base is essentially insoluble in aqueous buffers .

compound formulation DMSO solubility in vitro assay preparation

Functional Cellular Potency: Anchorage-Independent Growth Inhibition

BPK-29 treatment at 5 μM significantly impairs anchorage-independent growth of KEAP1-mutant H460 NSCLC cells in soft agar colony formation assays. This functional effect is statistically significant compared to inactive control compounds BPK-9 and BPK-27 (p < 0.0001) . The growth inhibition is partially rescued by ectopic expression of NR0B1-WT but not NR0B1-C274V, confirming that the observed phenotype is specifically mediated through C274 engagement . Treatment at 5.7 μM produces significant growth impairment that is rescued by NR0B1-WT but not the C274V mutant (p < 0.001 for WT rescue vs. mutant) .

anchorage-independent growth colony formation assay KEAP1-mutant NSCLC

Proteome-Wide Selectivity: Shared Target Specificity with BPK-26

Comparative proteomic analysis using isoTOP-ABPP in H460 cells treated with 40 μM BPK-29 or BPK-26 for 3 hours revealed that NR0B1 was the only shared target that did not cross-react with inactive control compounds BPK-9 and BPK-27 . While both active compounds engaged additional proteins (including NUDT8, SCP2, TXN, TXNRD1, and TXNDC12), these off-targets were also bound by control compounds, indicating they represent non-specific electrophile-reactive cysteines rather than selective ligand interactions . This proteome-wide selectivity profile supports the use of BPK-29 as a tool compound for interrogating NR0B1 function.

proteomic selectivity off-target profiling isoTOP-ABPP

BPK-29 hydrochloride: Validated Research and Industrial Application Scenarios


Chemical Probe for NR0B1 Functional Studies in KEAP1-Mutant NSCLC Models

BPK-29 hydrochloride is optimally deployed as a covalent chemical probe to dissect NR0B1-dependent transcriptional regulation in KEAP1-mutant NSCLC cell lines (e.g., H460, H2122). At 5 μM concentration, the compound reliably disrupts NR0B1 protein complexes and impairs anchorage-independent growth, with specificity confirmed via C274V mutant rescue experiments . This application leverages the compound's demonstrated target engagement (>50% C274 modification at 5 μM) and proteome-wide selectivity profile .

Comparator Control in NR0B1 Ligand Structure-Activity Relationship (SAR) Studies

Given its superior potency over BPK-26 and well-characterized selectivity relative to control compounds BPK-9 and BPK-27, BPK-29 hydrochloride serves as an essential comparator for SAR campaigns aimed at optimizing NR0B1 covalent ligands. Researchers can use the isoTOP-ABPP protocol (40 μM, 3 h treatment) to benchmark new analogs against BPK-29's target engagement and proteome-wide selectivity parameters .

In Vitro Pharmacodynamic Marker Development for NR0B1 Target Engagement

BPK-29 hydrochloride enables the development and validation of target engagement biomarkers. The compound's covalent modification of NR0B1 C274 can be monitored using the BPK-29yne clickable probe analog, which labels WT-NR0B1 but not the C274V mutant . This provides a tractable system for quantifying cellular target occupancy and correlating with downstream pharmacodynamic effects such as CRY1, DEPDC1, and CPLX2 downregulation .

Formulation-Standardized Reagent for NRF2 Pathway Inhibition Studies

The hydrochloride salt formulation ensures consistent solubility and dosing in both in vitro and in vivo experimental systems. With DMSO solubility of 62.5 mg/mL (123.41 mM), researchers can prepare concentrated stock solutions that minimize solvent artifacts in cell-based assays . The enhanced aqueous solubility (1 mg/mL with warming) facilitates formulation for in vivo administration using standard vehicles (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for BPK-29 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.